molecular formula C27H38O7 B13776893 [(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate CAS No. 63979-70-4

[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate

Cat. No.: B13776893
CAS No.: 63979-70-4
M. Wt: 474.6 g/mol
InChI Key: UBGSEHGYRYHFHA-RHEGXVRHSA-N
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Description

[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate is a complex organic compound with a unique structure that includes multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the formyl group can produce a primary alcohol.

Scientific Research Applications

Chemistry

In chemistry, [(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used to study the effects of various functional groups on biological activity. Its multiple stereocenters and functional groups make it an interesting subject for research in stereochemistry and bioactivity.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its complex structure and potential bioactivity. Research is ongoing to explore its therapeutic potential.

Industry

In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of various industrial chemicals. Its unique structure and reactivity make it a valuable compound for industrial applications.

Mechanism of Action

The mechanism of action of [(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it could have diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate is unique due to its combination of functional groups and stereocenters, which provide it with distinct chemical and biological properties

Properties

CAS No.

63979-70-4

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate

InChI

InChI=1S/C27H38O7/c1-16(2)23(30)34-18-4-9-25(15-28)20-5-8-24(3)19(17-12-22(29)33-14-17)7-11-27(24,32)21(20)6-10-26(25,31)13-18/h12,15-16,18-21,31-32H,4-11,13-14H2,1-3H3/t18-,19+,20?,21?,24+,25-,26-,27-/m0/s1

InChI Key

UBGSEHGYRYHFHA-RHEGXVRHSA-N

Isomeric SMILES

CC(C)C(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O

Canonical SMILES

CC(C)C(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O

Origin of Product

United States

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